Structural Elucidation and Spectroscopic Profiling of 5-Iodo-1-methyl-4-nitro-1H-pyrazole: A Comprehensive NMR Guide
Structural Elucidation and Spectroscopic Profiling of 5-Iodo-1-methyl-4-nitro-1H-pyrazole: A Comprehensive NMR Guide
Introduction and Molecular Architecture
In the realm of modern drug discovery and agrochemical development, highly functionalized pyrazoles serve as critical molecular scaffolds. 5-Iodo-1-methyl-4-nitro-1H-pyrazole (CAS: 311773-51-0) is a prime example of a densely substituted heterocycle, featuring a push-pull electronic system dictated by an electron-donating N-methyl group, a strongly electron-withdrawing nitro group, and a polarizable iodine atom[1].
As a Senior Application Scientist, I approach the characterization of such molecules not merely as an exercise in data collection, but as a rigorous validation of molecular architecture. The exact empirical NMR data for this specific fully functionalized compound is a recognized gap in public spectroscopic databases[1]. Therefore, establishing a self-validating protocol for its synthesis and subsequent nuclear magnetic resonance (NMR) profiling requires a deep understanding of physical organic chemistry, specifically focusing on how adjacent functional groups perturb local magnetic environments.
Synthetic Workflow: Regioselective Functionalization
To obtain high-fidelity NMR spectra, the analyte must be synthesized with absolute regiochemical purity. The synthesis of 5-iodo-1-methyl-4-nitro-1H-pyrazole is achieved through a controlled, two-step functionalization of 4-nitro-1H-pyrazole[2].
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Step 1: N-Alkylation. The starting material, 4-nitro-1H-pyrazole, possesses an acidic N-H proton. Treatment with a mild base such as potassium carbonate ( K2CO3 ) in dimethylformamide (DMF) easily deprotonates the nitrogen, allowing for nucleophilic attack on methyl iodide ( MeI ) to yield 1-methyl-4-nitro-1H-pyrazole[3]. Causality: K2CO3 is chosen over stronger bases to prevent unwanted side reactions, while DMF provides the optimal dielectric constant to stabilize the intermediate pyrazolide anion.
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Step 2: C5-Metalation and Iodination. The regioselective introduction of iodine at the C5 position requires kinetic control. The intermediate is treated with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS) at cryogenic temperatures (-78 °C)[2]. Causality: The C5 proton is the most acidic remaining proton due to the inductive proximity of the N1-methyl and the resonance pull of the C4-nitro group. Operating at -78 °C prevents the highly reactive lithiated species from attacking the nitro group. Subsequent quenching with elemental iodine ( I2 ) yields the target compound[2].
Synthetic workflow for 5-iodo-1-methyl-4-nitro-1H-pyrazole via regioselective C5-iodination.
Theoretical and Empirical NMR Profiling
Because the pyrazole ring is fully substituted at the N1, C4, and C5 positions, the NMR spectra are beautifully simplified but require careful interpretation of chemical shifts. We extrapolate the spectral signature of the target compound from its direct precursor, 1-methyl-4-nitro-1H-pyrazole, which has been rigorously characterized in literature[4].
H NMR Signatures
The 1 H NMR spectrum of the precursor (in DMSO- d6 ) exhibits the N-methyl group at δ 3.91 ppm, and the two pyrazole protons (C3-H and C5-H) at δ 8.22 ppm and 8.83 ppm[4]. Upon successful iodination at C5, the signal at 8.83 ppm is completely abolished—serving as a primary self-validating check for reaction completion. The remaining C3-H proton will appear as a sharp singlet in the 8.10–8.30 ppm range, highly deshielded by the adjacent nitro group and the aromatic ring current[1].
C NMR Signatures and the Heavy-Atom Effect
The 13 C NMR spectrum provides a fascinating study in relativistic quantum chemistry. In the precursor, the pyrazole carbons resonate at 130.9 ppm, 134.8 ppm, and 135.4 ppm[4]. However, the covalent attachment of iodine at C5 introduces the Spin-Orbit Heavy-Atom Effect on the Light Atom (SO-HALA) [5].
Causality: Iodine is a massive, highly polarizable atom. The spin-orbit coupling from its dense electron cloud induces a strong local diamagnetic shielding current. This causes the resonance of the directly attached carbon (C5) to shift drastically upfield—typically by 25 to 40 ppm compared to its non-iodinated state[5]. Consequently, the C5 carbon will uniquely appear in the 90–100 ppm region, distinctly separated from the other aromatic carbons[2].
Quantitative Data Summaries
Table 1: Predicted 1 H NMR Spectral Assignments (DMSO- d6 , 400 MHz)
| Nucleus | Multiplicity | Integration | Predicted Shift ( δ , ppm) | Mechanistic Rationale |
| C3-H | Singlet (s) | 1H | 8.10 – 8.30 | Highly deshielded by the adjacent C4-nitro group and aromatic ring current. |
| N1-CH 3 | Singlet (s) | 3H | 3.90 – 4.10 | Deshielded by the electronegative N1 atom of the pyrazole core. |
Table 2: Predicted 13 C NMR Spectral Assignments (DMSO- d6 , 100 MHz)
| Carbon Position | Type | Predicted Shift ( δ , ppm) | Mechanistic Rationale |
| C3 | Aromatic CH | 134.0 – 136.0 | Standard deshielded pyrazole carbon. |
| C4 | Quaternary (C-NO 2 ) | 130.0 – 133.0 | Deshielded by the strong electron-withdrawing inductive effect of the nitro group. |
| C5 | Quaternary (C-I) | 90.0 – 100.0 | SO-HALA Effect: Massive upfield shift due to spin-orbit shielding from the heavy iodine atom. |
| N1-CH 3 | Aliphatic CH 3 | 38.0 – 41.0 | Standard N-methyl chemical shift. |
Standard Operating Procedure (SOP): High-Fidelity NMR Acquisition
To ensure the theoretical predictions match empirical reality, the physical acquisition of the NMR data must be flawless. Follow this self-validating protocol:
Step 1: Sample Preparation and Filtration
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Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO- d6 or CDCl 3 . Filter the solution through a tightly packed glass-wool plug in a Pasteur pipette directly into a 5 mm NMR tube.
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Causality: Solid particulates and microscopic paramagnetic dust distort the local magnetic field ( B0 ). Filtration guarantees a homogenous solution, preventing artificial line broadening and ensuring sharp, easily integrable singlets.
Step 2: Probe Tuning and Matching (ATM)
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Action: Insert the sample and perform Automatic Tuning and Matching for both 1 H and 13 C frequencies.
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Causality: The dielectric constant of the sample alters the impedance of the probe's RF coils. Tuning matches the circuit to the exact Larmor frequency of the sample, maximizing radiofrequency power transfer and receiver sensitivity.
Step 3: Gradient Shimming
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Action: Execute a 3D gradient shim routine along the Z-axis. Monitor the deuterium lock level.
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Causality: Shimming corrects spatial inhomogeneities in the magnetic field. A self-validating check is the lock signal: a stable, high-intensity lock confirms that the field is homogenous, which is critical for resolving the sharp singlets of the pyrazole ring.
Step 4: Optimized Acquisition Parameters for 13 C
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Action: Set the relaxation delay (D1) to at least 2.5 to 3.0 seconds for the 13 C experiment. Increase the number of scans (NS ≥ 512).
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Causality: Quaternary carbons (C4-NO 2 and C5-I) lack directly attached protons, meaning they cannot rely on efficient dipole-dipole relaxation mechanisms. A longer D1 delay ensures these "slow-relaxing" nuclei fully return to thermal equilibrium between RF pulses, preventing signal saturation and allowing them to appear distinctly above the baseline noise.
References
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The Journal of Organic Chemistry (ACS Publications). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. Retrieved from:[Link]
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The Journal of Organic Chemistry (ACS Publications). Direct C–H Alkenylation of Functionalized Pyrazoles. Retrieved from:[Link]
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The Journal of Organic Chemistry (ACS Publications). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from:[Link]
